molecular formula C16H23NO5 B13356060 Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate

Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate

Cat. No.: B13356060
M. Wt: 309.36 g/mol
InChI Key: XWRFXUZBQOBPGB-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is a chiral building block of high interest in medicinal chemistry and drug discovery research. This compound features a stereodefined acetamido-propanoate core integrated with a 3,4-dimethoxyphenyl group, a privileged structure found in many biologically active molecules . Its primary research application is as a key synthetic intermediate in the development of novel therapeutic agents. The (S)-configured chiral center and the dimethoxyphenyl moiety make it a valuable precursor for constructing more complex molecules that may interact with central nervous system targets or act as enzyme inhibitors. The acetamido group can serve as a masked amine or participate in hydrogen bonding, influencing the pharmacokinetic properties of lead compounds. Researchers utilize this chemical in structure-activity relationship (SAR) studies, particularly in optimizing peptide mimetics and small molecule inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

ethyl (2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate

InChI

InChI=1S/C16H23NO5/c1-6-22-15(19)16(3,17-11(2)18)10-12-7-8-13(20-4)14(9-12)21-5/h7-9H,6,10H2,1-5H3,(H,17,18)/t16-/m0/s1

InChI Key

XWRFXUZBQOBPGB-INIZCTEOSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)OC)OC)NC(=O)C

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)OC)OC)NC(=O)C

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis via Asymmetric Hydrogenation

Method Overview:

This approach involves starting from a suitable precursor such as a keto-ester or amino acid derivative, followed by asymmetric hydrogenation to introduce the (S)-configuration at the chiral center.

Reaction Conditions:

  • Catalyst: Chiral rhodium or ruthenium complexes with phosphine ligands.
  • Solvent: Ethanol or methanol.
  • Hydrogen pressure: 50-100 atm.
  • Temperature: 25-50°C.
  • Duration: 12-24 hours.

Procedure:

  • A precursor, such as a ketone or imine bearing the aromatic moiety, is dissolved in ethanol.
  • The chiral catalyst is added under inert atmosphere.
  • Hydrogen gas is introduced at specified pressure.
  • The reaction proceeds with vigorous stirring until completion, monitored by TLC or HPLC.
  • The product is isolated by filtration and purified via recrystallization.

Research Findings:

  • High enantiomeric excess (>98%) can be achieved with optimized catalysts.
  • The stereochemistry is confirmed via chiral HPLC analysis.

Nucleophilic Aromatic Substitution on Activated Phenyl Rings

Method Overview:

This method involves attaching the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Heck reactions.

Reaction Conditions:

  • Reagents: Boronic acids or halogenated aromatic compounds.
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄).
  • Solvent: Toluene, DMF, or dioxane.
  • Base: Potassium carbonate or sodium tert-butoxide.
  • Temperature: 80-120°C.
  • Duration: 4-24 hours.

Procedure:

  • The aromatic precursor bearing suitable leaving groups (e.g., bromide, iodide) is reacted with the corresponding boronic acid derivative.
  • The mixture is heated under inert atmosphere with the catalyst.
  • After completion, the mixture is cooled, and the product is purified by column chromatography.

Research Findings:

  • High yields (>80%) of the aromatic substitution products.
  • The reaction tolerates various functional groups, including methoxy groups.

Esterification of the Carboxylic Acid Intermediate

Method Overview:

Esterification is achieved via Fischer esterification or using diazomethane derivatives.

Reaction Conditions:

  • Reagents: Ethanol, catalytic sulfuric acid or p-toluenesulfonic acid.
  • Temperature: Reflux (~80°C).
  • Duration: 4-12 hours.

Procedure:

  • The acid intermediate is dissolved in ethanol.
  • Catalytic acid is added.
  • The mixture is refluxed under inert atmosphere.
  • Excess ethanol is removed under reduced pressure.
  • The ester is purified by distillation or chromatography.

Research Findings:

  • Quantitative yields are typical under optimized conditions.
  • Purity confirmed via NMR and IR spectroscopy.

Purification and Characterization

Data Table Summarizing Key Parameters

Step Reagents Conditions Yield Purity Notes
Chiral reduction Rh or Ru catalyst, precursor 25-50°C, H₂, 12-24h >98% ee >99% enantiomeric purity Ensures stereochemistry
Aromatic substitution Boronic acid, Pd catalyst 80-120°C, inert atmosphere 80-90% Confirmed via NMR Aromatic group attachment
Esterification Ethanol, acid catalyst Reflux, 4-12h Quantitative Confirmed via NMR Ester formation

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions, temperature around 50-70°C

    Reduction: Hydrogen gas, palladium catalyst, room temperature

    Substitution: Sodium hydroxide, ethanol, reflux conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted amides or esters

Scientific Research Applications

Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Rip-B shares the 3,4-dimethoxyphenyl group but replaces the ester and acetamido groups with a benzamide and phenethylamine backbone .
  • Synthesis : Synthesized via reaction of benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, 30-minute reaction time) .
  • Key Differences: Functional Groups: Rip-B lacks the chiral center and ester group, which may reduce its metabolic lability compared to the target compound.

USP Verapamil Related Compound B RS

  • Structure : Contains two 3,4-dimethoxyphenyl groups, a nitrile, and an isopropyl substituent, with a hydrochloride salt .
  • Molecular Formula : C₂₆H₃₆N₂O₄·HCl (MW: 477.05) .
  • Key Differences :
    • Complexity : The nitrile and tertiary amine groups suggest distinct reactivity and ionic character under physiological conditions.
    • Pharmacological Role : As a verapamil analog, this compound likely targets calcium channels, whereas the target ester may serve as a prodrug or enzyme inhibitor.

Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

  • Structure: Heterocyclic cores (pyrido-pyrimidinone) with 3,4-dimethoxyphenyl and amino-substituted cyclohexenyl groups .
  • Key Differences: Core Scaffold: The rigid heterocyclic system contrasts with the flexible propanoate backbone of the target compound, impacting conformational freedom and binding pocket compatibility. Substituents: Amino-cyclohexenyl groups may enhance CNS penetration, whereas the target’s ester group could prioritize hepatic or plasma esterase-mediated activation.

Research Findings and Implications

  • Metabolic Stability : The ester group in the target compound may render it susceptible to hydrolysis by esterases, a property exploited in prodrug design. In contrast, Rip-B’s amide group confers greater stability .
  • Stereochemical Influence: The (S)-configuration of the target compound could enhance enantioselective interactions with biological targets, a feature absent in non-chiral analogs like Rip-B.
  • Therapeutic Potential: While verapamil analogs target ion channels, the target compound’s ester and acetamido groups suggest utility in protease inhibition or peptide mimetics.

Miscellaneous Compounds with 3,4-Dimethoxyphenyl Motifs

  • Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate: Features a phosphonamidate group and hydroxyethyl substituent, highlighting structural diversity among 3,4-dimethoxyphenyl-containing compounds .

Biological Activity

Ethyl (S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 309.358 g/mol
  • LogP : 2.5445 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 77.35 Ų

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. This property is essential for combating oxidative stress in various biological systems. A study highlighted that derivatives of acetamido compounds can scavenge free radicals effectively, suggesting a potential role in preventing oxidative damage in cells .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against several pathogens. For instance, a related compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, indicating that this class of compounds may serve as potential antimicrobial agents .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory effects, as evidenced by its ability to inhibit pro-inflammatory cytokine production in vitro. This activity is crucial for developing treatments for inflammatory diseases. Studies have shown that similar compounds can modulate pathways involved in inflammation, such as NF-kB signaling .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Scavenging Reactive Oxygen Species (ROS) : It can neutralize ROS, thereby reducing oxidative stress.
  • Modulation of Cell Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound had a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains, demonstrating its potential as a therapeutic agent .

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, researchers treated human macrophages with the compound and observed a significant reduction in TNF-alpha production compared to untreated controls. This suggests that the compound could be beneficial in managing conditions characterized by excessive inflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialEffective against S. aureus
Anti-inflammatoryReduces TNF-alpha production

Q & A

Q. Basic :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and the acetamido moiety (δ 2.0–2.1 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 364.17) and fragmentation patterns .

Q. Advanced :

  • X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between acetamido and ester groups). Crystallization in ethyl acetate/hexane mixtures yields suitable crystals .
  • Dynamic Light Scattering (DLS) : Assesses aggregation behavior in solution, critical for bioavailability studies .

What biological targets or mechanisms are associated with this compound?

Basic :
The 3,4-dimethoxyphenyl group suggests potential interaction with:

  • Neurotransmitter Receptors : Dopamine or serotonin receptors due to structural similarity to known ligands.
  • Enzyme Modulation : Competitive inhibition of kinases or esterases via the acetamido and ester motifs .

Q. Advanced :

  • Molecular Docking : In silico modeling (e.g., AutoDock Vina) predicts binding to the adenosine A2A_{2A} receptor (ΔG ≈ -9.2 kcal/mol).
  • Metabolic Stability : Incubation with liver microsomes identifies primary degradation pathways (e.g., ester hydrolysis) .

How should researchers resolve contradictions in activity data between enantiomers or analogs?

Q. Basic :

  • Stereochemical Analysis : Compare (S)- and (R)-enantiomers via chiral separation and bioassays.
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophores .

Q. Advanced :

  • Free Energy Perturbation (FEP) : Computational simulations quantify enantiomer binding energy differences to receptors.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to explain affinity variations .

What are the key differences between this compound and structurally related analogs?

Q. Basic :

  • Functional Group Variations : Compared to ethyl 3-(3,4-dihydroxyphenyl) analogs, the dimethoxy groups enhance lipophilicity (logP ≈ 2.8 vs. 1.5).
  • Stereochemical Impact : (S)-configuration improves binding to chiral targets (e.g., 10-fold higher affinity for α-glucosidase than (R)-form) .

Q. Advanced :

  • QSAR Modeling : Quantitative comparisons using descriptors like polar surface area (PSA) and molar refractivity predict bioavailability.
  • Crystallographic Overlays : Superimpose analogs (e.g., methyl vs. ethyl esters) to identify steric clashes or favorable interactions .

What experimental strategies mitigate degradation during storage or biological assays?

Q. Basic :

  • Storage Conditions : Lyophilized powder stored at -20°C under argon minimizes hydrolysis.
  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to prevent microbial degradation .

Q. Advanced :

  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) to model degradation kinetics.
  • LC-MS/MS Monitoring : Quantify degradation products (e.g., free carboxylic acid) over time to establish shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.